molecular formula C24H9Br6N3 B3327058 2,3,7,8,12,13-Hexabromo-10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole CAS No. 307519-55-7

2,3,7,8,12,13-Hexabromo-10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole

Cat. No.: B3327058
CAS No.: 307519-55-7
M. Wt: 818.8 g/mol
InChI Key: QWBCIESMRGSURD-UHFFFAOYSA-N
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Description

“2,3,7,8,12,13-Hexabromo-10,15-dihydro-5H-diindolo[3,2-a:3’,2’-c]carbazole” is an aromatic and C3 symmetric planar π-extended conjugated structure . It has attracted a great deal of interest due to its exceptional solubility, high thermal stability, rich-electronic properties, and easy modification .


Synthesis Analysis

Over the past ten years, advances in the synthesis of triazatruxene derivatives have extended the scope of applications of this attractive building block . It has been used in organic electronics, two-photon absorption, nonlinear optics, fluorescent sensors, etc .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a planar π-extended conjugated structure . This structure contributes to its exceptional solubility, high thermal stability, and rich-electronic properties .

Scientific Research Applications

Organic Electronics and Optoelectronics

The compound 10,15-Dihydro-5H-diindolo[3,2-a:3′,2′-c]carbazole (triazatruxene or triindole) has garnered interest in scientific research for its applications in organic electronics and optoelectronics. Its aromatic, C3 symmetric planar π-extended conjugated structure contributes to exceptional solubility, high thermal stability, rich electronic properties, and ease of modification. This has led to its use in various applications including organic electronics, two-photon absorption, nonlinear optics, and fluorescent sensors (Li Xiangchun et al., 2016).

Future Directions

The future research directions for this compound could include further exploration of its applications in organic electronics, two-photon absorption, nonlinear optics, and fluorescent sensors . The potential of these highly promising scaffolds in future research will also be put forth .

Properties

IUPAC Name

5,6,14,15,23,24-hexabromo-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H9Br6N3/c25-10-1-7-16(4-13(10)28)31-22-19(7)23-21(8-2-11(26)14(29)5-17(8)32-23)24-20(22)9-3-12(27)15(30)6-18(9)33-24/h1-6,31-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBCIESMRGSURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)NC3=C2C4=C(C5=CC(=C(C=C5N4)Br)Br)C6=C3C7=CC(=C(C=C7N6)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H9Br6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,7,8,12,13-Hexabromo-10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole
Reactant of Route 2
Reactant of Route 2
2,3,7,8,12,13-Hexabromo-10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole
Reactant of Route 3
2,3,7,8,12,13-Hexabromo-10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole
Reactant of Route 4
2,3,7,8,12,13-Hexabromo-10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole
Reactant of Route 5
Reactant of Route 5
2,3,7,8,12,13-Hexabromo-10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole
Reactant of Route 6
Reactant of Route 6
2,3,7,8,12,13-Hexabromo-10,15-dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole

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